molecular formula C13H26N2 B4900181 1',3,5-trimethyl-1,4'-bipiperidine

1',3,5-trimethyl-1,4'-bipiperidine

Cat. No.: B4900181
M. Wt: 210.36 g/mol
InChI Key: QPFXNTIHXQIUBD-UHFFFAOYSA-N
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Description

1',3,5-Trimethyl-1,4'-bipiperidine is a bipiperidine derivative featuring two piperidine rings connected via a carbon-carbon bond, with methyl groups at the 1', 3, and 5 positions. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity and steric bulk, which influence its interactions with biological targets. The compound’s synthesis typically involves alkylation or reductive amination steps to introduce methyl groups at specific positions on the bipiperidine core .

Properties

IUPAC Name

3,5-dimethyl-1-(1-methylpiperidin-4-yl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-11-8-12(2)10-15(9-11)13-4-6-14(3)7-5-13/h11-13H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFXNTIHXQIUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : Fluorinated (e.g., 3-(1,1-Difluoroethyl)-1,4'-bipiperidine) or methyl-substituted derivatives exhibit higher logP values than polar analogues like 1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid. This impacts bioavailability and target engagement .
  • Functional Group Diversity : Carboxylic acid or acetyl groups enable hydrogen bonding, critical for enzyme inhibition, while methoxy or cyclohexyl groups enhance selectivity for membrane-bound receptors .

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